molecular formula C7H8N2O3 B138370 3,5-Dimethoxypyrazine-2-carbaldehyde CAS No. 136866-38-1

3,5-Dimethoxypyrazine-2-carbaldehyde

Cat. No.: B138370
CAS No.: 136866-38-1
M. Wt: 168.15 g/mol
InChI Key: MFIOSQOKVMSFME-UHFFFAOYSA-N
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Description

3,5-Dimethoxypyrazine-2-carbaldehyde is an organic compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . This compound is characterized by the presence of two methoxy groups attached to a pyrazine ring, along with an aldehyde functional group at the 2-position. It is commonly used in various chemical syntheses and has applications in multiple scientific fields.

Scientific Research Applications

3,5-Dimethoxypyrazine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is used in the development of pharmaceutical agents with potential therapeutic effects.

    Industry: It is employed in the production of specialty chemicals and materials

Safety and Hazards

The safety data sheet (SDS) for 3,5-Dimethoxypyrazine-2-carbaldehyde provides information on its hazards, handling, and storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethoxypyrazine-2-carbaldehyde typically involves the reaction of 3,5-dimethoxypyrazine with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 3,5-dimethoxypyrazine is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethoxypyrazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 3,5-Dimethoxypyrazine-2-carboxylic acid.

    Reduction: 3,5-Dimethoxypyrazine-2-methanol.

    Substitution: Various substituted pyrazine derivatives depending on the reagents used.

Mechanism of Action

Comparison with Similar Compounds

    3,5-Dimethoxypyrazine: Lacks the aldehyde group but shares the pyrazine ring and methoxy groups.

    2,3-Dimethoxypyrazine: Has methoxy groups at different positions on the pyrazine ring.

    3,5-Dimethoxypyrazine-2-carboxylic acid: The oxidized form of 3,5-Dimethoxypyrazine-2-carbaldehyde.

Uniqueness: this compound is unique due to the presence of both methoxy groups and an aldehyde functional group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3,5-dimethoxypyrazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-8-5(4-10)7(9-6)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIOSQOKVMSFME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C(=N1)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80576995
Record name 3,5-Dimethoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136866-38-1
Record name 3,5-Dimethoxypyrazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80576995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-dichloro-pyrazine-2-carbaldehyde (150 mg, 0.85 mmol) in methanol (5 mL) is added sodium methoxide (25% w/w in MeOH, 458 mg, 2.1 mmol). After the mixture is stirred at room temperature over night, the reaction is quenched with saturated NH4Cl (1 mL) and solvent removed in vacuo until dryness. DCM (20 mL) is added, and the solution is dried and solvent removed to give 140 mg of 3,5-dimethoxy-pyrazine-2-carbaldehyde as an oil.
Quantity
150 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
458 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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